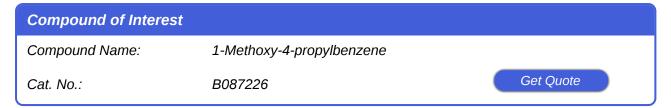


Application Notes and Protocols for NMR Spectroscopy of 1-Methoxy-4-propylbenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule. This document provides detailed application notes and protocols for the NMR spectroscopic analysis of **1-Methoxy-4-propylbenzene**, a common organic compound used as a flavoring agent and in the synthesis of other organic compounds.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for **1-Methoxy-4- propylbenzene**.

Table 1: ¹H NMR Data for **1-Methoxy-4-propylbenzene** (CDCl₃, 400 MHz)



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.10	d	8.8	2H	Ar-H (ortho to OCH₃)
6.83	d	8.8	2H	Ar-H (ortho to propyl)
3.79	S	-	3H	-OCH₃
2.53	t	7.6	2H	-CH ₂ - (benzylic)
1.62	sextet	7.6	2H	-CH ₂ - (middle)
0.93	t	7.3	3H	-СН₃

Table 2: ¹³C NMR Data for **1-Methoxy-4-propylbenzene** (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Assignment	
157.9	C-O (aromatic)	
134.9	C-propyl (aromatic)	
129.4	CH (aromatic)	
113.7	CH (aromatic)	
55.2	-OCH₃	
37.3	-CH ₂ - (benzylic)	
24.8	-CH ₂ - (middle)	
13.9	-CH₃	

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra of **1-Methoxy-4-propylbenzene** is provided below. Instrument-specific parameters may require optimization.



1. Sample Preparation

- Materials:
 - 1-Methoxy-4-propylbenzene (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
 - Deuterated solvent (e.g., Chloroform-d, CDCl₃)
 - 5 mm NMR tubes
 - Pasteur pipette and bulb
 - Glass wool or cotton plug
 - Vortex mixer (optional)
- Procedure:
 - Weigh the required amount of 1-Methoxy-4-propylbenzene and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.
 - Gently swirl or vortex the vial to dissolve the sample completely.
 - Place a small plug of glass wool or cotton into a Pasteur pipette.
 - Filter the sample solution through the plugged pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
 - Ensure the solvent height in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube securely.
- 2. NMR Data Acquisition
- Instrumentation:
 - A high-resolution NMR spectrometer (e.g., 400 MHz or higher).



General Parameters:

- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent.
 Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ¹H NMR Acquisition:
 - Pulse sequence: Standard single-pulse experiment (e.g., zg30).
 - Number of scans: 8-16 scans are typically sufficient.
 - Relaxation delay (d1): 1-2 seconds.
 - Acquisition time: 2-4 seconds.
 - Spectral width: A range of -2 to 12 ppm is generally adequate.
- ¹³C NMR Acquisition:
 - Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
 - Number of scans: 128-1024 scans, depending on the sample concentration.
 - Relaxation delay (d1): 2 seconds.
 - Acquisition time: 1-2 seconds.
 - Spectral width: A range of 0 to 220 ppm is appropriate.
- 3. Data Processing
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum manually or automatically.
- Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
- Integrate the peaks in the ¹H NMR spectrum.



• Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

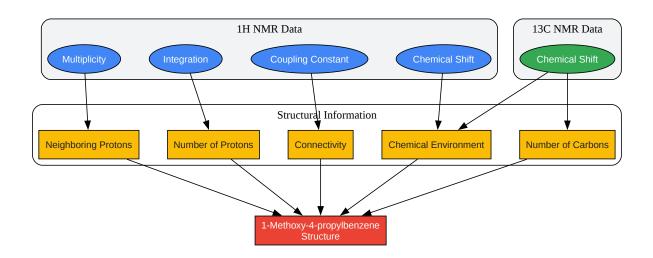
Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR analysis and the structural elucidation of **1-Methoxy-4-propylbenzene**.



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Caption: Workflow for NMR Sample Preparation and Analysis.



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Caption: Logical Relationships for Structural Elucidation.

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References

- 1. rsc.org [rsc.org]
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